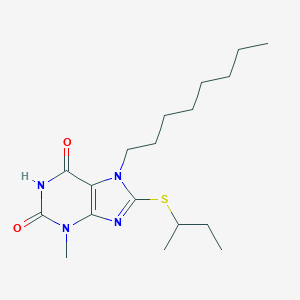

8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Description

Introduction to 8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

This compound (PubChem CID: 3106059) is a synthetic purine derivative characterized by specific substitution patterns on the xanthine scaffold. The compound features a molecular formula of C18H30N4O2S with a molecular weight of 366.5 g/mol. This purine derivative contains several key structural elements: a xanthine core structure (3,7-dihydro-1H-purine-2,6-dione), a sec-butylsulfanyl group at position 8, a methyl group at position 3, and an octyl chain at position 7. The distinctive substitution pattern, particularly the inclusion of the sec-butylsulfanyl moiety at position 8 and the long-chain octyl group at position 7, differentiates this compound from other xanthine derivatives and confers unique physicochemical properties that may influence its biological activity and potential applications.

The interest in this compound stems from the broader context of xanthine derivatives, which have demonstrated significant pharmacological activities across multiple biological systems. Similar to other purine-based compounds, this compound may exhibit diverse biological effects depending on its specific substitution pattern, potentially including interactions with adenosine receptors or phosphodiesterase enzymes, which are common targets for xanthine derivatives.

Structural Classification within Xanthine Derivatives

Xanthine (3,7-dihydropurine-2,6-dione) serves as the foundational scaffold for a diverse family of compounds with significant biological relevance. The core xanthine structure consists of fused pyrimidine and imidazole rings with oxygen atoms at positions 2 and 6, creating a distinctive bicyclic system found throughout nature and synthetic chemistry. This compound belongs to a specialized category of xanthine derivatives characterized by specific substitution patterns at multiple positions on the xanthine core.

The structural classification of this compound within the xanthine family can be understood through several key characteristics:

Core Structure : The compound retains the fundamental 3,7-dihydro-1H-purine-2,6-dione scaffold that defines the xanthine family.

Position-Specific Substitutions : It features three significant substitutions:

Alkylation Pattern : The compound exhibits a specific pattern of N-alkylation that differentiates it from naturally occurring xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).

Table 1: Position-specific substitutions in this compound compared to related compounds

| Compound | Position 1 | Position 3 | Position 7 | Position 8 |

|---|---|---|---|---|

| Xanthine | H | H | H | H |

| Caffeine | CH₃ | CH₃ | CH₃ | H |

| Theophylline | CH₃ | CH₃ | H | H |

| Target compound | H | CH₃ | C₈H₁₇ | sec-C₄H₉S |

| 8-(butylsulfanyl)-3-methyl-7-octyl derivative | H | CH₃ | C₈H₁₇ | n-C₄H₉S |

Within the broader classification of xanthine derivatives, this compound belongs to a specialized subgroup featuring sulfur-containing substituents at the C-8 position. The substitution at this position significantly affects the compound's electronic distribution and three-dimensional conformation, potentially altering its interaction with biological targets. The presence of both long alkyl chains (octyl at N-7) and the sec-butylsulfanyl group at C-8 places this compound within a category of highly lipophilic xanthine derivatives, which may influence its membrane permeability and pharmacokinetic profile.

Historical Context of Substituted Xanthine Chemistry

The development of substituted xanthines represents a significant chapter in medicinal chemistry and pharmacology, evolving from simple naturally occurring compounds to highly specialized synthetic derivatives with targeted biological activities. The history of xanthine chemistry provides important context for understanding the significance of compounds like this compound.

Xanthine was initially identified as a yellowing compound in human urine (hence the name derived from Greek "xanthos" meaning yellow). The earliest significant xanthine derivatives studied were the naturally occurring methylxanthines – caffeine, theophylline, and theobromine – which have been consumed by humans for centuries through sources like coffee, tea, and chocolate. These compounds established the foundation for understanding the biological activities of xanthine derivatives, particularly their effects on the central nervous system, cardiovascular system, and respiratory function.

The systematic investigation of xanthine chemistry accelerated in the early 20th century, with researchers exploring the relationship between xanthine structure and pharmacological activity. A pivotal advancement occurred in the 1980s when researchers discovered that elongating the 1,3-dimethyl groups to propyl or larger alkyl groups significantly enhanced affinity for specific biological targets. This finding represented a crucial milestone in the development of more potent and selective xanthine derivatives.

The introduction of substitutions at the C-8 position marked another significant development in xanthine chemistry. Researchers found that C-8 substitutions, particularly with aryl groups, dramatically increased potency toward adenosine receptors. For example, studies showed that 8-phenyl theophylline exhibited 100-fold and 30-fold greater potency toward A1 and A2 adenosine receptors, respectively, compared to unsubstituted theophylline.

The evolution of sulfur-containing substituents at the C-8 position, as seen in this compound, represents a more recent development in xanthine chemistry. These modifications have been explored to enhance selectivity for specific biological targets while modulating physicochemical properties such as lipophilicity and metabolic stability.

Table 2: Key milestones in the development of substituted xanthine chemistry

| Period | Milestone | Significance |

|---|---|---|

| Pre-1900s | Discovery of naturally occurring methylxanthines | Established baseline pharmacological understanding |

| Early 20th century | Systematic structure-activity relationships | Connected specific substitutions to biological effects |

| 1980s | Extended alkyl substitutions at positions 1 and 3 | Enhanced affinity for biological targets |

| 1980s-1990s | Introduction of C-8 aryl substitutions | Dramatic increases in potency |

| 1990s-2000s | Development of C-8 sulfur-containing substitutions | Improved selectivity profiles |

| 2000s-present | Specialized derivatives with multiple substitutions | Targeting specific biological pathways |

Chemical Significance in Purine-Based Compounds

The chemical significance of this compound stems from its unique substitution pattern within the broader context of purine chemistry. Purines represent one of the most biologically important heterocyclic systems, serving as building blocks for nucleic acids, signaling molecules, and various metabolic intermediates. Modified purines like this compound offer opportunities to interact with biological systems in specific ways, potentially disrupting or modulating physiological processes.

The reactivity profile of this compound is largely determined by its specific substitution pattern. The xanthine core structure features two amide functionalities that create specific hydrogen bonding capabilities. However, in this derivative, several key modifications alter this basic reactivity pattern:

N-3 Methylation : The methyl group at position 3 blocks one potential hydrogen bonding site and increases lipophilicity. Position 3 is considered highly reactive in the xanthine scaffold, with studies indicating that the reactivity of -NH groups generally follows the order N-3 > N-7 > N-1.

N-7 Octyl Chain : The long alkyl chain at position 7 significantly increases lipophilicity while eliminating another hydrogen bonding site. Studies have shown that increasing chain length at N-7 enhances affinity for certain biological targets, including adenosine receptors and phosphodiesterase enzymes.

C-8 sec-Butylsulfanyl Group : This thioether linkage introduces a sulfur atom that can participate in unique interactions with biological targets. The C-8 position is particularly significant, as substitutions here can dramatically alter biological activity. Research has demonstrated that C-8 substitutions together with N-1 and N-3 substitutions create compounds with selective potency toward subtypes of adenosine receptors.

The presence of these specific substituents creates a compound with distinctive electronic distribution and three-dimensional conformation, potentially enabling selective interactions with biological macromolecules. Additionally, the overall increased lipophilicity from the octyl chain and sec-butylsulfanyl group likely enhances membrane permeability while potentially affecting aqueous solubility.

From a synthesis perspective, this compound would typically be prepared through a series of selective alkylations and sulfanylation reactions starting from xanthine or a suitable precursor. The key synthetic challenges would include achieving regioselectivity in the alkylation steps and introducing the sec-butylsulfanyl group at the C-8 position.

Table 3: Reactivity characteristics of key positions in this compound

| Position | Substituent | Reactive Characteristics | Potential Impact on Biological Activity |

|---|---|---|---|

| N-1 | H | Available for hydrogen bonding | Potential interaction with target binding sites |

| N-3 | Methyl | Blocked hydrogen bonding site; increased lipophilicity | Enhanced membrane permeability; specific receptor interactions |

| N-7 | Octyl | Blocked hydrogen bonding site; greatly increased lipophilicity | Significantly enhanced membrane permeability; hydrophobic interactions |

| C-8 | sec-Butylsulfanyl | Introduction of sulfur atom; increased steric bulk | Selective binding to receptor subtypes; altered electronic distribution |

Nomenclature and Structural Identification Systems

The systematic identification of this compound requires multiple nomenclature and identification systems to precisely describe its structure and enable accurate database referencing. These systems range from traditional IUPAC nomenclature to modern digital chemical identifiers.

IUPAC Nomenclature

The IUPAC name for this compound is 8-butan-2-ylsulfanyl-3-methyl-7-octylpurine-2,6-dione. This name systematically describes the structure by identifying:

- The parent structure (purine-2,6-dione)

- The hydration state (3,7-dihydro)

- The position and nature of each substituent:

- Position 3: methyl group

- Position 7: octyl chain

- Position 8: butan-2-ylsulfanyl (sec-butylsulfanyl) group

Alternative IUPAC names may include this compound, which more explicitly indicates the secondary butyl group structure.

Digital Chemical Identifiers

Modern chemical databases utilize several digital identifiers to uniquely represent chemical structures:

InChI (International Chemical Identifier) :

InChI=1S/C18H30N4O2S/c1-5-7-8-9-10-11-12-22-14-15(19-18(22)25-13(3)6-2)21(4)17(24)20-16(14)23/h13H,5-12H2,1-4H3,(H,20,23,24)This string encodes the complete structural information including atomic connectivity, stereochemistry, isotopic information, and charge.

InChIKey :

UGPCEBSNSCYUST-UHFFFAOYSA-NThis condensed, fixed-length identifier derived from the InChI serves as a searchable index in databases.

SMILES Notation :

CCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)CThis linear notation provides a compact representation of the chemical structure using ASCII characters.

Database Registry Systems

The compound is registered in various chemical databases with specific identifiers:

- PubChem : CID 3106059

- CAS Registry Number : 331444-37-2

- Other Commercial Identifiers : STK527478, AKOS000717595

Spectroscopic Identification

While specific spectroscopic data for this compound is not provided in the search results, typical identification would involve:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR would show signals for:

- N-methyl group (approximately δ 3.3-3.5 ppm)

- sec-butyl group (multiple signals between δ 0.8-2.5 ppm)

- Octyl chain (overlapping signals between δ 0.8-1.8 ppm with characteristic terminal methyl at δ 0.8-0.9 ppm)

- ¹³C NMR would confirm the carbonyl carbons at positions 2 and 6 (approximately δ 150-160 ppm)

- ¹H NMR would show signals for:

Mass Spectrometry :

- Expected molecular ion peak at m/z 366.5

- Characteristic fragmentation patterns including loss of octyl chain or sec-butyl group

Table 4: Structural identification systems for this compound

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-3-methyl-7-octylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2S/c1-5-7-8-9-10-11-12-22-14-15(19-18(22)25-13(3)6-2)21(4)17(24)20-16(14)23/h13H,5-12H2,1-4H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPCEBSNSCYUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation (Bromination)

Thiolation with sec-Butylthiol

-

Substrate: 8-Bromo-3-methyl-7-octylxanthine

-

Reagent: sec-Butylthiol (2.0 equiv)

-

Catalyst: CuI (10 mol%)

-

Base: Et₃N (3.0 equiv)

-

Solvent: DMSO, 100°C, 24 hours

Alternative One-Pot Synthesis

Recent advancements propose a one-pot approach combining alkylation and thiolation. This method reduces purification steps and improves efficiency.

Procedure:

-

Simultaneous Alkylation: React xanthine with octyl bromide and methyl iodide in DMF/K₂CO₃ at 70°C for 8 hours.

-

In Situ Thiolation: Add sec-butylthiol and CuI, raise temperature to 100°C for 18 hours.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Characterization includes:

Industrial-Scale Production

Suppliers like Interbioscreen Ltd. and PHARMEKS Ltd. utilize continuous-flow reactors to enhance scalability. Key parameters include:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituent groups.

Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound’s purine core makes it a candidate for studying enzyme interactions and nucleotide analogs.

Medicine: Due to its structural similarity to biologically active purines, it is investigated for potential therapeutic applications, including antiviral and anticancer activities.

Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleotide metabolism. This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sec-butylsulfanyl and octyl groups may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-2,6-dione derivatives exhibit varied biological activities depending on substituents at positions 7 and 7. Below is a detailed comparison:

Substituent Analysis and Pharmacological Profiles

Table 1: Key Structural and Functional Differences

Key Observations:

Position 8 Substituents: Electron-withdrawing groups (e.g., Br in CP-8, Cl in 7-benzyl-8-chloro) enhance reactivity for further substitutions . Amino groups (e.g., phenethylamino in 11c, piperidinyl in linagliptin) improve receptor binding via hydrogen bonding .

Position 7 Substituents :

Research Findings and Therapeutic Potential

Anti-Inflammatory and Anticancer Activity: Chloro and biphenyl derivatives (e.g., 7-benzyl-8-chloro) show potent anti-inflammatory effects by modulating adenosine A2A receptors . Linagliptin’s success as a DPP-4 inhibitor highlights the importance of heterocyclic substituents in enzyme targeting .

Cardiovascular and Metabolic Effects: 8-Alkylamino derivatives () exhibit antiarrhythmic and hypotensive activity via α-adrenoreceptor modulation .

Q & A

Basic: What are the key synthetic routes for 8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer:

The synthesis typically involves sequential alkylation and functionalization of a purine core. A common approach includes:

Alkylation of the purine derivative at the 8-position using sec-butylthiol under nucleophilic substitution conditions.

Introduction of the octyl group at the 7-position via a second alkylation step, often requiring anhydrous polar aprotic solvents (e.g., DMF or DMSO) and base catalysts (e.g., K₂CO₃) .

Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a mild base.

Key considerations include temperature control (60–80°C for optimal yield) and inert atmospheres to prevent oxidation. Intermediate purification via column chromatography is critical to isolate the final product .

Basic: Which analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing sec-butyl vs. primary alkyl chains) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (C₁₈H₃₀N₄O₂S; theoretical MW 366.52) and detect isotopic patterns .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry, if crystalline forms are obtainable .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction removal via vacuum distillation .

- Catalyst Screening: Test alternative bases (e.g., DBU vs. K₂CO₃) to reduce side reactions; DBU may enhance alkylation efficiency in sterically hindered positions .

- Temperature Gradients: Use stepwise heating (e.g., 50°C → 80°C) to minimize decomposition of thermally labile intermediates .

- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and identify optimal quenching points .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding affinity with enzymes (e.g., xanthine oxidase) based on the purine core’s electrostatic potential. Validate with co-crystallized ligands .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds between the sec-butylthio group and hydrophobic pockets .

- QSAR Modeling: Train models on analogous purine derivatives to predict IC₅₀ values for kinase inhibition, prioritizing substituents with high logP (>3.4) for membrane permeability .

Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Replicate Assays: Repeat experiments under standardized conditions (e.g., cell lines, serum-free media) to isolate compound-specific effects .

- Dose-Response Analysis: Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from differences in assay sensitivity (e.g., fluorometric vs. colorimetric readouts) .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may contribute to observed variability .

- Cross-Species Validation: Test activity in multiple models (e.g., murine vs. human macrophages) to assess species-dependent responses .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to accelerated conditions:

- pH Stability Profiling: Incubate in buffers (pH 3–10) at 37°C; quantify stability using UV-Vis spectroscopy (λmax = 280 nm) .

- Long-Term Stability: Store at -20°C under argon; periodically test purity over 12 months .

Advanced: How to design SAR studies for enhancing bioactivity?

Methodological Answer:

- Systematic Substituent Variation: Replace sec-butylthio with cyclopropylthio or phenylthio to probe steric and electronic effects on enzyme binding .

- In Silico Screening: Use virtual libraries to prioritize derivatives with improved LogP (2–4) and topological polar surface area (<90 Ų) for blood-brain barrier penetration .

- In Vitro Profiling: Test analogs against a panel of kinases (e.g., PKA, PKC) using fluorescence polarization assays. Correlate IC₅₀ values with substituent bulkiness .

Advanced: What in vitro models are suitable for preliminary toxicity assessment?

Methodological Answer:

- Hepatotoxicity: Use HepG2 cells with MTT assays; monitor mitochondrial dysfunction at 24–72 hours .

- Cardiotoxicity: Employ human iPSC-derived cardiomyocytes; measure changes in beating frequency via impedance-based systems .

- Genotoxicity: Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction) to detect mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.